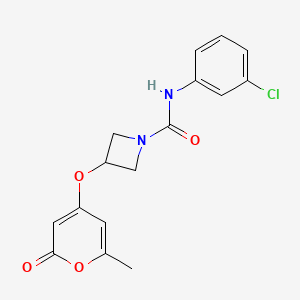

3-bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

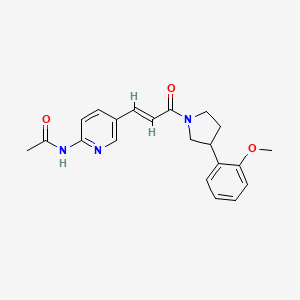

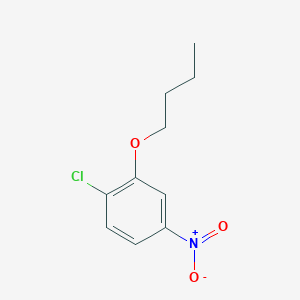

“3-bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a triazole ring, which is another type of five-membered ring containing two carbon atoms and three nitrogen atoms. The compound also has a bromine atom and a methyl group attached .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of imidazole-containing compounds often involves the reaction of a suitable precursor with an imidazole ring . In the case of “3-bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole”, it could potentially be synthesized from a precursor such as 3-bromo-5-trifluoromethylaniline .Molecular Structure Analysis

The molecular structure of “3-bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole” is characterized by the presence of an imidazole ring and a triazole ring. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . The triazole ring contains three nitrogen atoms and two carbon atoms.Chemical Reactions Analysis

The chemical reactions involving “3-bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole” could potentially involve the bromine atom, which is a good leaving group, or the imidazole and triazole rings, which are nucleophilic and can participate in various reactions .Applications De Recherche Scientifique

Electron-Releasing and Attracting Properties

G. Barlin (1967) explored the kinetics of reactions involving bromo-N-methyl-tetrazoles, -triazoles, and -imidazoles, providing insights into the electron-releasing power of singly bound and the electron-attracting power of doubly bound nitrogen atoms in five-membered rings. This study highlights the reactivity differences among various brominated triazoles and their potential applications in designing compounds with specific electronic properties (Barlin, 1967).

Novel Antibacterial Agents

F. Reck et al. (2005) identified 4-substituted 1,2,3-triazoles as novel oxazolidinone antibacterial agents with reduced activity against monoamine oxidase A, indicating the potential for safer antibiotic treatments. This research opens avenues for utilizing triazole derivatives in developing new antibacterial compounds with improved safety profiles (Reck et al., 2005).

Antimicrobial Activity Evaluation

N. Güzeldemirci and O. Küçükbasmacı (2010) synthesized new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing the imidazo[2,1-b]thiazole moiety and evaluated their antimicrobial activities. The study presents the synthesis route and the promising antimicrobial activities of these compounds, indicating their potential use in developing new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).

Angiotensin II Antagonists

A series of triazoles and imidazo[1,2-b][1,2,4]triazoles were synthesized and evaluated as angiotensin II antagonists by W. Ashton et al. (1993) . Their work focused on compounds bearing various substituents, demonstrating the potential of these triazole derivatives in treating hypertension and related cardiovascular diseases (Ashton et al., 1993).

Thromboxane Synthetase Inhibitors

W. B. Wright et al. (1986) investigated imidazoles and triazoles as thromboxane synthetase inhibitors and antihypertensive agents. Their findings indicate that certain derivatives can inhibit thromboxane synthetase without affecting prostacyclin formation, offering insights into the development of cardiovascular drugs (Wright et al., 1986).

Orientations Futures

Propriétés

IUPAC Name |

3-bromo-5-imidazol-1-yl-1-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN5/c1-11-6(9-5(7)10-11)12-3-2-8-4-12/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDSSFWTWYPIIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)Br)N2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-cyano-3-[5-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2893997.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(phenylthio)propanamide](/img/structure/B2894002.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2894004.png)

![(5-bromofuran-2-yl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone](/img/structure/B2894007.png)

![4-{1-[(3-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether](/img/structure/B2894008.png)

![2-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2894011.png)